rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans
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Overview
Description
rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and methoxymethyl chloride.
Formation of Intermediate: The initial step involves the reaction of pyrrolidine with methoxymethyl chloride under basic conditions to form the intermediate 5-(methoxymethyl)pyrrolidine.
Chiral Resolution: The intermediate is then subjected to chiral resolution using a suitable chiral agent to obtain the desired (2R,5R) enantiomer.
Carboxylation: The final step involves the carboxylation of the chiral intermediate to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or alcohols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, alcohols; presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with various functional groups.
Scientific Research Applications
rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans: The enantiomer of the compound with different stereochemistry.
5-(methoxymethyl)pyrrolidine-2-carboxylic acid: A similar compound without the chiral centers.
Pyrrolidine-2-carboxylic acid: A simpler analog without the methoxymethyl group.
Uniqueness
rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in drug development and other applications.
Properties
CAS No. |
2307782-80-3 |
---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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